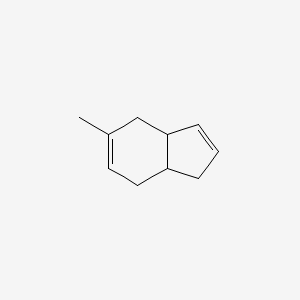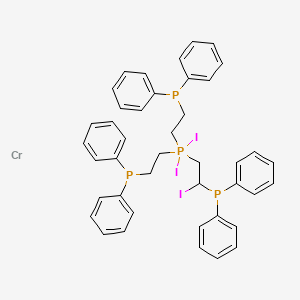
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium is a complex organophosphorus compound that features multiple phosphine ligands coordinated to a chromium center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium typically involves the reaction of chlorophosphines with Grignard reagents or lithium reagents, followed by oxidation or other functionalization steps. For example, the synthesis of similar phosphine ligands often involves ortho-lithiation/iodination reactions followed by Ullmann reactions.
Industrial Production Methods
Industrial production methods for such complex organophosphorus compounds are less common due to the specialized conditions required. the synthesis can be scaled up using batch reactors where precise control over temperature, pressure, and reagent addition is maintained to ensure high yield and purity.
化学反応の分析
Types of Reactions
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligands can be substituted with other phosphine or halide ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide sources like iodine or bromine . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a chromium(VI) species, while substitution reactions could produce a variety of phosphine-ligated chromium complexes .
科学的研究の応用
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes that can be used in catalysis.
Medicine: Investigated for its potential use in medicinal chemistry as a part of metal-based drugs.
Industry: Utilized in industrial catalysis for processes like hydrogenation, isomerization, and polymerization.
作用機序
The mechanism by which Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium exerts its effects involves the coordination of the phosphine ligands to the chromium center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
類似化合物との比較
Similar Compounds
Bis(2-diphenylphosphinoethyl)phenylphosphine: A similar phosphine ligand used in coordination chemistry.
Triphos: Another phosphine ligand with similar coordination properties.
Uniqueness
What sets Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium apart is its unique combination of phosphine and halide ligands, which provides distinct reactivity and stability compared to other phosphine ligands. This makes it particularly useful in specialized catalytic applications where such properties are advantageous .
特性
CAS番号 |
89655-19-6 |
|---|---|
分子式 |
C42H41CrI3P4 |
分子量 |
1102.4 g/mol |
IUPAC名 |
bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-λ5-phosphane;chromium |
InChI |
InChI=1S/C42H41I3P4.Cr/c43-42(48(40-27-15-5-16-28-40)41-29-17-6-18-30-41)35-49(44,45,33-31-46(36-19-7-1-8-20-36)37-21-9-2-10-22-37)34-32-47(38-23-11-3-12-24-38)39-25-13-4-14-26-39;/h1-30,42H,31-35H2; |
InChIキー |
WOCGFPYCWRPUOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)(CC(P(C4=CC=CC=C4)C5=CC=CC=C5)I)(I)I)C6=CC=CC=C6.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


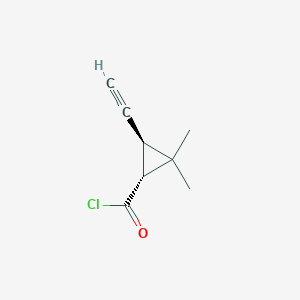
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)

![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)

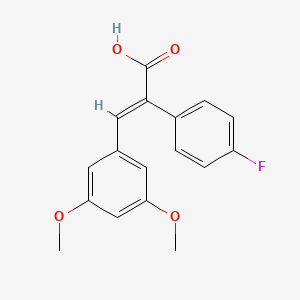

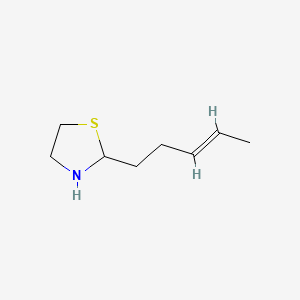
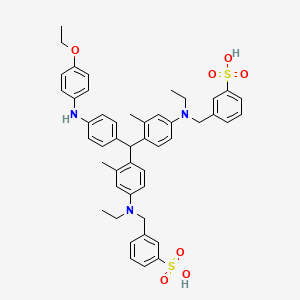
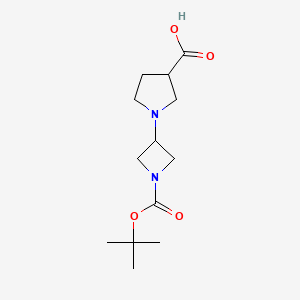
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)

